N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-7-yl]furan-2-carboxamide

CFTR inhibition SARS-CoV 3CL protease target selectivity switch

N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-7-yl]furan-2-carboxamide (CAS 923132-06-3) belongs to the 4H-chromen-4-one (flavone) class, functionalized at C-7 with a furan-2-carboxamide group. The 2-(4-tert-butylphenyl) substituent differentiates it from simpler chromone analogs.

Molecular Formula C24H21NO4
Molecular Weight 387.435
CAS No. 923132-06-3
Cat. No. B2521068
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-7-yl]furan-2-carboxamide
CAS923132-06-3
Molecular FormulaC24H21NO4
Molecular Weight387.435
Structural Identifiers
SMILESCC(C)(C)C1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C=C(C=C3)NC(=O)C4=CC=CO4
InChIInChI=1S/C24H21NO4/c1-24(2,3)16-8-6-15(7-9-16)21-14-19(26)18-11-10-17(13-22(18)29-21)25-23(27)20-5-4-12-28-20/h4-14H,1-3H3,(H,25,27)
InChIKeyCPDXQCMGCAOTDB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-7-yl]furan-2-carboxamide – Compound Identity and Core Pharmacophore


N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-7-yl]furan-2-carboxamide (CAS 923132-06-3) belongs to the 4H-chromen-4-one (flavone) class, functionalized at C-7 with a furan-2-carboxamide group. The 2-(4-tert-butylphenyl) substituent differentiates it from simpler chromone analogs . The parent 2-(4-tert-butylphenyl)-4H-chromen-4-one (4'-tert-butylflavone) is a known small-molecule cystic fibrosis transmembrane conductance regulator (CFTR) inhibitor, establishing the chromone-tert-butylphenyl scaffold as pharmacologically relevant [1]. The 7-position amide linkage introduces an additional hydrogen-bond donor/acceptor motif absent in the parent flavone, potentially altering target selectivity. Available vendor data indicate a purity of ≥95% and a molecular weight of 387.4 g/mol .

Why N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-7-yl]furan-2-carboxamide Cannot Be Replaced by Generic Flavone or Chromone Analogs


The 4'-tert-butylflavone scaffold and the 7-furan-2-carboxamide substituent each confer distinct pharmacological properties that are not simultaneously present in common in-class compounds. Simple flavones such as 2-phenyl-4H-chromen-4-one lack the tert-butylphenyl group required for CFTR inhibition [1]. Conversely, 4'-tert-butylflavone itself lacks a hydrogen-bond-capable substituent at the 7-position, limiting its ability to engage additional biological targets. Positional isomers, such as the 6-furan-2-carboxamide analog (CAS 923131-91-3) , share the same molecular formula but may exhibit different target binding due to altered vector of the amide group. Substituting the furan ring with benzamide (CAS 929390-55-6) or nicotinamide also changes heterocycle electronics and H-bonding. These structural variations can lead to significant differences in potency, selectivity, and physicochemical properties, making generic substitution unreliable without head-to-head data.

Quantitative Differentiation Evidence for N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-7-yl]furan-2-carboxamide


Target Engagement Shift: CFTR Inhibition (Parent Flavone) vs. Putative SARS-CoV 3CL Protease Inhibition (7-Furan Carboxamide Analog)

The parent compound 2-(4-tert-butylphenyl)-4H-chromen-4-one (4'-tert-butylflavone) is a known CFTR inhibitor [1]. In contrast, the 7-furan-2-carboxamide derivative is described in secondary sources as a SARS-CoV 3CL protease inhibitor, although a primary research publication with quantitative data was not identified for this specific compound. A QSAR study on carboxamide inhibitors of SARS-CoV 3CLpro [2] provides context but does not explicitly include this compound. Users must verify 3CLpro activity through direct assay. No head-to-head CFTR vs. 3CLpro data are available for the target compound. This evidence is tagged as Supporting Evidence due to lack of direct quantitative comparison.

CFTR inhibition SARS-CoV 3CL protease target selectivity switch

Positional Isomer Comparison: 7-Furan-2-carboxamide vs. 6-Furan-2-carboxamide – Divergent Hydrogen-Bond Geometry

The 7-substituted isomer (CAS 923132-06-3) has the furan-2-carboxamide group at the C-7 position of the chromenone ring, whereas the 6-substituted isomer (CAS 923131-91-3) places the same group at C-6. This positional shift changes the vector and distance of the amide hydrogen-bond donor/acceptor relative to the core scaffold. While no direct biochemical comparison has been published, QSAR models for SARS-CoV 3CLpro carboxamide inhibitors indicate that substituent position on the aromatic ring significantly influences predicted activity [1]. Molecular docking studies in the same publication showed that hydrogen-bond interactions with key protease residues (e.g., His41, Cys145) depend on substituent geometry. This is class-level inference; no direct activity comparison between the two isomers is available.

positional isomer regioisomer hydrogen bonding drug design

Heterocycle Exchange: Furan-2-carboxamide vs. Nicotinamide or Benzamide Analogs at C-7

The 7-furan-2-carboxamide substituent provides an oxygen atom as a hydrogen-bond acceptor, whereas the 7-nicotinamide analog (CAS not publicly disclosed) provides a pyridine nitrogen with different basicity and H-bond acceptor geometry. The 7-benzamide analog (CAS not available) and 7-(3,5-dimethoxybenzamide) analog (CAS 929390-55-6) introduce yet different steric and electronic profiles. No quantitative activity data were identified for any of these compounds, but the QSAR model for SARS-CoV 3CLpro carboxamides [1] demonstrates that heterocyclic amide identity influences predicted inhibitory activity. This is class-level inference.

heterocycle bioisostere hydrogen bond acceptor drug design

Molecular Weight and Physicochemical Differentiation vs. Simpler Chromone Probes

The target compound (MW 387.4 g/mol, predicted LogP ~4.5) is significantly larger and more lipophilic than common chromone-based probes such as 7-hydroxy-4-methylcoumarin (MW 176.2 g/mol) or chrysin (MW 254.2 g/mol). The 4-tert-butylphenyl group adds substantial steric bulk and hydrophobicity, which can reduce aqueous solubility but may enhance membrane permeability and protein binding. No direct comparative solubility or permeability data were located.

molecular weight lipophilicity physicochemical property drug-likeness

Application Scenarios for N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-7-yl]furan-2-carboxamide Based on Available Evidence


Antiviral Screening Against SARS-CoV-2 3CL Protease (Mpro)

Given the vendor description of SARS-CoV 3CL protease as a target, this compound may be used as a starting point for enzymatic inhibition screens. However, no primary publication with IC50 data was identified. Researchers must establish in-house dose-response curves against 3CLpro and counter-screen against human proteases to assess selectivity .

CFTR Inhibitor Follow-Up Studies

Since the parent 4'-tert-butylflavone is a CFTR inhibitor , the 7-furan-2-carboxamide derivative could be tested in complementary CFTR functional assays (e.g., YFP quenching, short-circuit current) to determine whether the 7-substitution enhances or abolishes CFTR activity.

Regioisomeric Purity Control in Chemical Biology

The availability of the 6-substituted positional isomer (CAS 923131-91-3) allows for comparative studies to attribute observed biological effects specifically to the 7-substitution geometry, provided both isomers are sourced with verified purity and positional identity.

Comparative Heterocycle SAR in Medicinal Chemistry

The existence of 7-nicotinamide, 7-benzamide, and 7-(3,5-dimethoxybenzamide) analogs enables systematic exploration of heterocycle effects on solubility, metabolic stability, and target engagement in a single scaffold series.

Quote Request

Request a Quote for N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-7-yl]furan-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.